![molecular formula C20H24N4O4 B2604857 Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1021074-83-8](/img/structure/B2604857.png)

Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

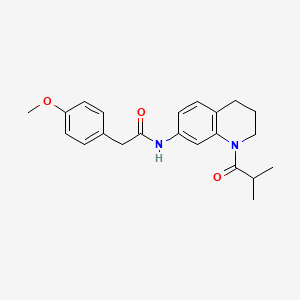

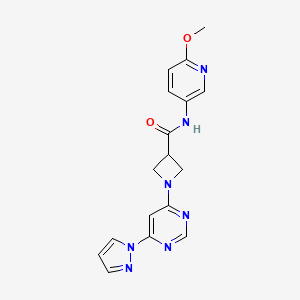

The compound is a complex organic molecule with several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a piperazine ring, and a pyrimidine ring . These groups are common in many pharmaceuticals and could potentially have various biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d][1,3]dioxol-5-yl group, for example, consists of a benzene ring fused with a 1,3-dioxole ring . The piperazine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The piperazine ring, for example, is often involved in reactions with acids and bases . The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could potentially make the compound basic . The benzo[d][1,3]dioxol-5-yl group could potentially increase the compound’s lipophilicity .Applications De Recherche Scientifique

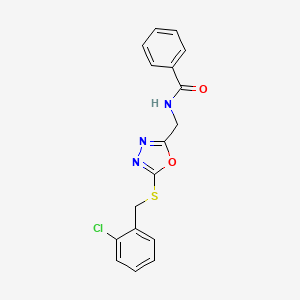

Antimicrobial and Antifungal Activity

Compounds with piperazine as part of their structure have been explored for their antimicrobial and antifungal potentials. For instance, derivatives of benzothiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes. These compounds exhibit potential anti-tubercular activity against Mycobacterium tuberculosis strains, showing moderate to low minimum inhibitory concentrations (MICs), which indicates their effectiveness in inhibiting bacterial growth (Pancholia et al., 2016).

Antipsychotic Agents

Benzyl piperazine derivatives have been evaluated as potential antipsychotic agents, targeting dopamine D2 and serotonin 5-HT2 receptors. These studies suggest that the structural manipulation of the piperazine unit and its surrounding moieties can lead to compounds with selective receptor affinity, indicating their potential in treating psychiatric disorders (Norman et al., 1994).

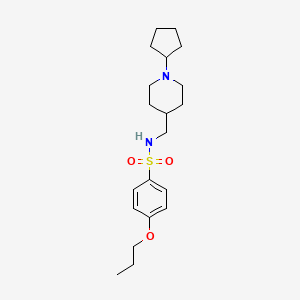

Neuroprotective Activity

The neuroprotective properties of certain benzoxazine derivatives, which are structurally related to the compound , have been explored. These compounds have shown effectiveness in preventing ATP level falls caused by hypoxia in astrocytes, indicating their potential in neuroprotection and the treatment of conditions such as cerebral palsy (Largeron et al., 2001).

Anticorrosive Agents

Benzimidazole derivatives, sharing a structural motif with the queried compound, have been studied for their anticorrosive properties on metals in acidic environments. Such research illustrates the potential application of these molecules in industrial settings, protecting metals from corrosion (Yadav et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,3-benzodioxol-5-yl-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-3-10-26-19-12-18(21-14(2)22-19)23-6-8-24(9-7-23)20(25)15-4-5-16-17(11-15)28-13-27-16/h4-5,11-12H,3,6-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPNCGNFLWTSAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

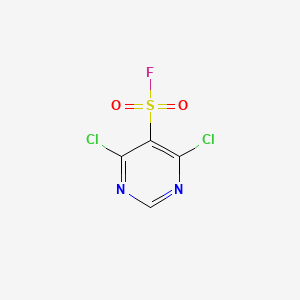

Molecular Formula |

C20H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-7-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2604775.png)

![(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid](/img/structure/B2604781.png)

![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2604784.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2604785.png)

![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(tetrahydrofuran-2-ylmethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2604791.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide](/img/structure/B2604793.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2604796.png)

![3-(2-chlorobenzyl)-6-(4-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2604797.png)